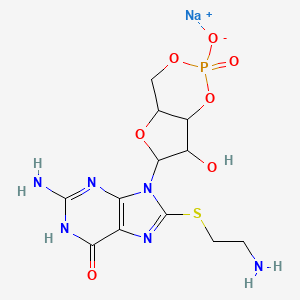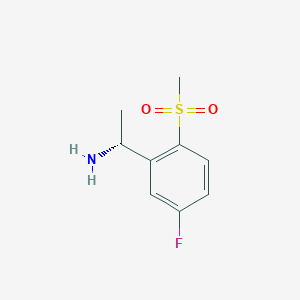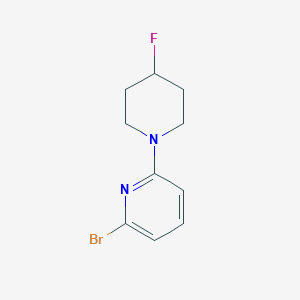
8-(2-Aminoethylthio) guanosine-3',5'-cyclic monophosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt is a derivative of cyclic guanosine monophosphate (cGMP). This compound is known for its role as a second messenger in various biological processes, particularly in signal transduction pathways. It is often used in research to study the effects of cGMP and its analogs on cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt involves the modification of guanosine-3’,5’-cyclic monophosphate. The process typically includes the introduction of an aminoethylthio group at the 8-position of the guanine base. This can be achieved through a series of chemical reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its sodium salt form. Quality control measures, such as high-performance liquid chromatography (HPLC), are often employed to ensure the consistency and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties and reactivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt has numerous applications in scientific research, including:
Chemistry: Used as a probe to study the chemical properties and reactivity of cGMP analogs.
Biology: Employed in research on signal transduction pathways, particularly those involving cGMP-dependent protein kinases and phosphodiesterases.
Medicine: Investigated for its potential therapeutic effects in conditions related to cGMP signaling, such as cardiovascular diseases and erectile dysfunction.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes .
Wirkmechanismus
The mechanism of action of 8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt involves its interaction with cGMP-dependent protein kinases, cyclic nucleotide-gated channels, and phosphodiesterases. By binding to these molecular targets, the compound can modulate various cellular processes, including ion channel regulation, gene expression, and cell proliferation. The specific pathways involved depend on the cellular context and the presence of other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine 3’,5’-cyclic monophosphate (cGMP): The parent compound, which serves as a second messenger in various signaling pathways.
8-Bromo-cGMP: A more stable analog of cGMP that is resistant to phosphodiesterases.
Dibutyryl-cGMP: A cell-permeable analog of cGMP that can easily cross cell membranes .
Uniqueness
8-(2-Aminoethylthio) guanosine-3’,5’-cyclic monophosphate sodium salt is unique due to the presence of the aminoethylthio group at the 8-position of the guanine base. This modification can enhance its binding affinity to specific molecular targets and alter its biological activity compared to other cGMP analogs. Additionally, the sodium salt form improves its solubility and stability, making it suitable for various research applications .
Eigenschaften
Molekularformel |
C12H16N6NaO7PS |
|---|---|
Molekulargewicht |
442.32 g/mol |
IUPAC-Name |
sodium;2-amino-8-(2-aminoethylsulfanyl)-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N6O7PS.Na/c13-1-2-27-12-15-5-8(16-11(14)17-9(5)20)18(12)10-6(19)7-4(24-10)3-23-26(21,22)25-7;/h4,6-7,10,19H,1-3,13H2,(H,21,22)(H3,14,16,17,20);/q;+1/p-1 |
InChI-Schlüssel |
DQOIAWLLLQBPKD-UHFFFAOYSA-M |
Kanonische SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCN)O)OP(=O)(O1)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)







![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)

